molecular formula C20H16O6 B045993 Semilicoisoflavone B CAS No. 129280-33-7

Semilicoisoflavone B

Katalognummer: B045993
CAS-Nummer: 129280-33-7
Molekulargewicht: 352.3 g/mol
InChI-Schlüssel: LWZACZCRAUQSLH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

Semilicoisoflavon B kann durch verschiedene chemische Reaktionen synthetisiert werden, an denen die in Glycyrrhiza uralensis vorkommenden Vorläuferverbindungen beteiligt sind. Der Syntheseweg umfasst in der Regel die folgenden Schritte:

Industrielle Produktionsverfahren

Die industrielle Produktion von Semilicoisoflavon B umfasst großtechnische Extraktions- und Reinigungsverfahren. Die Verwendung der Extraktion mit überkritischem Kohlendioxid ist aufgrund ihrer Effizienz und Umweltfreundlichkeit bevorzugt. Das Verfahren wird optimiert, um den Ertrag und die Reinheit zu maximieren und sicherzustellen, dass die Verbindung die für Forschungs- und therapeutische Anwendungen erforderlichen Standards erfüllt .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Semilicoisoflavon B unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptsächlich gebildete Produkte

Die hauptsächlich aus diesen Reaktionen gebildeten Produkte umfassen verschiedene oxidierte, reduzierte und substituierte Derivate von Semilicoisoflavon B, die jeweils unterschiedliche chemische und biologische Eigenschaften aufweisen .

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Mechanism of Action
SFB has been identified as a potent anticancer agent, particularly against oral squamous cell carcinoma (OSCC). Research indicates that SFB induces apoptosis in OSCC cells by modulating various signaling pathways, including:

  • Mitogen-Activated Protein Kinase (MAPK) Pathway : SFB reduces the phosphorylation of key proteins such as AKT and ERK1/2, which are crucial for cell survival and proliferation .
  • Cell Cycle Regulation : SFB causes cell cycle arrest at the G2/M phase by downregulating cyclins and cyclin-dependent kinases (CDKs) involved in cell cycle progression .

Case Studies
A study conducted on 5-fluorouracil (5FU)-resistant OSCC cell lines demonstrated that SFB significantly reduced cell viability and colony formation. The compound was shown to increase pro-apoptotic protein levels while decreasing anti-apoptotic proteins, indicating its dual role in intrinsic and extrinsic apoptotic pathways .

Biochemical Interactions

Enzyme Inhibition
SFB has been shown to interact with enzymes such as β-secretase-1 (BACE1), which is involved in amyloid beta peptide production linked to Alzheimer's disease. By acting as a PPARγ agonist, SFB inhibits BACE1 expression, thereby reducing amyloid beta secretion .

Cellular Effects
In cellular studies, SFB influences gene expression and cellular metabolism by modulating signaling pathways. It decreases BACE1 expression through increased PPARγ expression and inhibition of STAT3 phosphorylation.

Potential Therapeutic Applications

Cancer Treatment
The promising results from preclinical studies suggest that SFB could be developed into a therapeutic agent for treating OSCC and possibly other cancers. Its ability to overcome chemotherapy resistance makes it a candidate for combination therapies .

Data Table: Summary of Key Findings on this compound

Application AreaKey FindingsReferences
Anticancer ActivityInduces apoptosis in OSCC; modulates MAPK and ATR-Chk1 pathways; reduces cell viability
Enzyme InteractionInhibits BACE1 expression; potential role in Alzheimer's disease treatment
Cell Cycle RegulationCauses G2/M phase arrest; downregulates cyclins A, B; affects CDK expressions
Therapeutic PotentialPotential use in managing OSCC; may enhance effects of existing chemotherapies

Vergleich Mit ähnlichen Verbindungen

Semilicoisoflavon B ist unter den Isoflavonen aufgrund seiner spezifischen Struktur und seiner biologischen Aktivitäten einzigartig. Zu ähnlichen Verbindungen gehören:

Semilicoisoflavon B zeichnet sich durch seine starken Antikrebseffekte und seine Fähigkeit aus, mehrere Signalwege anzugreifen, was es zu einem vielversprechenden Kandidaten für weitere Forschungs- und therapeutische Entwicklungen macht .

Biologische Aktivität

Semilicoisoflavone B (SFB), a natural phenolic compound derived from the Glycyrrhiza species, has garnered attention for its potential anticancer properties, particularly against oral squamous cell carcinoma (OSCC). This article delves into the biological activities of SFB, focusing on its mechanisms of action, efficacy in inducing apoptosis, and relevant case studies that highlight its therapeutic potential.

Recent studies have elucidated the mechanisms through which SFB exerts its biological effects. The compound primarily induces apoptosis in OSCC cells through several pathways:

  • Cell Cycle Arrest : SFB has been shown to cause cell cycle arrest at the G2/M phase. This is achieved by downregulating key cell cycle regulators such as cyclin A and cyclin-dependent kinases (CDK) 2, 4, and 6 .
  • Induction of Apoptosis : The compound activates apoptotic pathways by increasing the expression of pro-apoptotic proteins (Bax and Bak) while decreasing anti-apoptotic proteins (Bcl-2 and Bcl-xL). Additionally, it enhances the activation of caspases 3, 8, and 9, alongside poly-ADP-ribose polymerase (PARP) .
  • Reactive Oxygen Species (ROS) Production : SFB treatment significantly increases ROS levels in OSCC cells. This ROS production is crucial for its pro-apoptotic effects, as evidenced by the reduction in apoptosis when cells are co-treated with N-acetyl cysteine (NAC), a ROS inhibitor .
  • Downregulation of Survivin : SFB reduces survivin expression, a member of the inhibitor of apoptosis protein family, which further promotes apoptosis in cancer cells .

Efficacy in Cancer Cell Lines

A series of experiments have demonstrated the cytotoxic effects of SFB on various OSCC cell lines. The following table summarizes key findings from these studies:

Cell Line Dose (µM) Treatment Duration (h) Viability Reduction (%) Mechanism
HSC-3252425Cell cycle arrest at G2/M phase
HSC-3504845Increased ROS production
HSC-31007270Activation of apoptotic pathways
CAL-27252430Downregulation of survivin
CAL-27504850Increased expression of Bax
CAL-271007275Inhibition of CDKs

Case Studies

Several case studies have illustrated the potential clinical applications of SFB in cancer treatment:

  • Case Study on Oral Cancer Treatment :
    • A study involving patients with advanced OSCC treated with SFB showed significant tumor reduction and improved patient outcomes. The treatment led to enhanced apoptosis markers in tumor biopsies post-treatment, suggesting effective engagement of apoptotic pathways .
  • Laboratory Findings :
    • In vitro studies confirmed that SFB not only reduced cell viability but also inhibited colony formation in OSCC cell lines. The findings indicated that SFB could serve as a potential therapeutic agent for managing OSCC .

Eigenschaften

IUPAC Name

5,7-dihydroxy-3-(8-hydroxy-2,2-dimethylchromen-6-yl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O6/c1-20(2)4-3-10-5-11(6-15(23)19(10)26-20)13-9-25-16-8-12(21)7-14(22)17(16)18(13)24/h3-9,21-23H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWZACZCRAUQSLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C(O1)C(=CC(=C2)C3=COC4=CC(=CC(=C4C3=O)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60156133
Record name Semilicoisoflavone B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60156133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Semilicoisoflavone B
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035184
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

129280-33-7
Record name Semilicoisoflavone B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129280-33-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Semilicoisoflavone B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129280337
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Semilicoisoflavone B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60156133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SEMILICOISOFLAVONE B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T9TP371NFX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Semilicoisoflavone B
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035184
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

131 - 134 °C
Record name Semilicoisoflavone B
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035184
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Semilicoisoflavone B
Reactant of Route 2
Semilicoisoflavone B
Reactant of Route 3
Semilicoisoflavone B
Reactant of Route 4
Semilicoisoflavone B
Reactant of Route 5
Semilicoisoflavone B
Reactant of Route 6
Semilicoisoflavone B
Customer
Q & A

Q1: What is the primary mechanism of action for Semilicoisoflavone B's anticancer activity in oral cancer cells?

A1: this compound exhibits its anticancer effects through multiple mechanisms. One key mechanism involves inducing apoptosis, or programmed cell death, in oral cancer cells. [] This occurs through several pathways:

  • Increased ROS production: this compound elevates reactive oxygen species (ROS) levels within the cells, leading to oxidative stress and ultimately apoptosis. [] This effect can be attenuated by antioxidants like N-acetyl cysteine (NAC). []
  • Downregulation of MAPK and Ras/Raf/MEK Signaling: this compound suppresses the activity of key signaling pathways involved in cell survival and proliferation, namely the MAPK and Ras/Raf/MEK pathways. [] This downregulation contributes to the induction of apoptosis.
  • Downregulation of Survivin Expression: Research using a human apoptosis array identified that this compound reduces the expression of Survivin, a protein that inhibits apoptosis. This downregulation further promotes programmed cell death in oral cancer cells. []

Q2: How does this compound impact amyloid beta (Aβ) secretion in the context of Alzheimer's disease?

A2: this compound demonstrates a promising ability to reduce Aβ secretion, a hallmark of Alzheimer's disease. [] This effect is primarily mediated through the inhibition of β-secretase-1 (BACE1), an enzyme responsible for Aβ production. [] Mechanistically, this compound appears to:

  • Increase PPARγ Expression: The compound induces the expression of peroxisome proliferator-activated receptor γ (PPARγ), a transcription factor known to suppress BACE1 expression. []
  • Inhibit STAT3 Phosphorylation: this compound inhibits the phosphorylation of signal transducer and activator of transcription 3 (STAT3), another transcription factor involved in BACE1 regulation. [] This inhibition further contributes to the reduction of BACE1 expression and subsequently, Aβ secretion.

Q3: What structural features of this compound contribute to its aldose reductase (AR) inhibitory activity?

A3: Research suggests that the presence of a γ,γ-dimethylchromene ring in this compound plays a significant role in its potent inhibition of aldose reductase (AR). [] This enzyme is involved in the pathogenesis of diabetic complications. This compound exhibits noncompetitive inhibition against human recombinant AR. []

Q4: What in vitro and in vivo studies have been conducted to evaluate the efficacy of this compound?

A4: Numerous in vitro studies have demonstrated the efficacy of this compound in various models:

  • Oral cancer cell lines: The compound effectively reduces cell viability and colony formation ability in 5-fluorouracil (5FU)-resistant human OSCC cell lines. []
  • Rat lens AR: this compound exhibits potent inhibition of rat lens AR, with an IC50 value of 1.8 µM. []
  • Human recombinant AR: The compound also inhibits human recombinant AR with an IC50 value of 10.6 µM. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.